N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine -

N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine

Catalog Number: EVT-4036229
CAS Number:
Molecular Formula: C25H40N4O
Molecular Weight: 412.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues []

Compound Description: These are a series of analogues built around the (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide scaffold. The research focuses on their efficient synthesis using a convergent approach. [] The key intermediate in their preparation is 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a significant metabolite of the drug Losartan. []

Relevance: This series highlights the importance of the 2-butyl-1H-imidazol-4-yl moiety, which is also a core component of the target compound N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine. The variations in substituents at the imidazole ring (e.g., chlorine) and the presence of different side chains demonstrate the structural diversity possible while retaining this core imidazole structure. []

N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea (4) []

Compound Description: This compound is a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT) with proven systemic bioavailability. [] Its structure-activity relationship has been extensively studied, leading to the development of various analogues, including N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24), which exhibits both potent ACAT inhibition and moderate plasma levels after oral administration. []

Relevance: While the core imidazole structure is present in both this compound and N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine, the key difference lies in the substituent at the 4-position of the imidazole ring. This compound features a phenyl group, whereas the target compound has a butyl group at that position. This difference emphasizes how even minor structural modifications can impact biological activity and drug-like properties. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine []

Compound Description: This compound has been synthesized via an efficient eight-step process starting from oxoacetic acid monohydrate. [] The synthesis involves a series of steps including condensation, reductive amination, protection, activation, and coupling reactions to arrive at the final product. []

Relevance: The structural similarity to N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine lies in the shared presence of both the imidazole and piperidine ring systems. This compound demonstrates how these two rings can be connected through different linkers and with varying substituents, highlighting the potential for structural modifications in drug design. []

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol []

Compound Description: These compounds are potent aromatase inhibitors designed by combining structural features of second- and third-generation non-steroid aromatase inhibitors. [] Both molecules adopt a propeller-like conformation and have been shown to exhibit strong inhibitory potency through a combination of molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding within the aromatase active site. []

Relevance: The relevance to N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine lies in the shared presence of the 1H-imidazol-1-ylmethyl moiety. Although the target compound lacks the benzodioxol group, this comparison illustrates how the imidazole ring can be incorporated into larger structures with distinct biological activities. []

N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole-3-carboxamides []

Compound Description: This series of compounds was designed as potential radioligands for imaging brain CB1 receptors using positron emission tomography (PET). [] These compounds are based on the structure of rimonabant, a known CB1 receptor antagonist. [] During the research, it was discovered that one derivative, 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n), exhibited high affinity and selectivity for CB1 receptors. [] Interestingly, another derivative, 1-(2-bromophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m), displayed high affinity for both CB1 receptors and the unrelated 18 kDa translocator protein (TSPO). []

Relevance: Though not directly containing an imidazole ring, these compounds demonstrate the importance of exploring different cyclic structures, such as pyrazoles, tetrahydropyrans, and cyclohexyls, when designing molecules for specific biological targets. This exploration of diverse heterocyclic scaffolds is relevant to the development of analogues of N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine, potentially leading to compounds with enhanced selectivity or potency. []

Properties

Product Name

N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine

IUPAC Name

N-[(2-butyl-1H-imidazol-5-yl)methyl]-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]ethanamine

Molecular Formula

C25H40N4O

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C25H40N4O/c1-4-6-12-25-26-17-23(27-25)20-28(5-2)18-22-10-8-14-29(19-22)15-13-21-9-7-11-24(16-21)30-3/h7,9,11,16-17,22H,4-6,8,10,12-15,18-20H2,1-3H3,(H,26,27)

InChI Key

VALXXWRJHMIXPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(N1)CN(CC)CC2CCCN(C2)CCC3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.